molecular formula C9H14N2O2 B13076615 5-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one

5-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B13076615
M. Wt: 182.22 g/mol
InChI Key: CAAFWZHSXHORQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a propan-2-yloxy group, and a dihydropyridinone ring. Its molecular formula is C9H14N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-2-pyridone with propan-2-yloxy methyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

5-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dihydropyridinone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-pyridone: Shares the pyridone core but lacks the propan-2-yloxy group.

    1-[(Propan-2-yloxy)methyl]-2-pyridone: Lacks the amino group but has the propan-2-yloxy group.

    5-Amino-1,2-dihydropyridin-2-one: Lacks the propan-2-yloxy group.

Uniqueness

5-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one is unique due to the presence of both the amino group and the propan-2-yloxy group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-amino-1-(propan-2-yloxymethyl)pyridin-2-one

InChI

InChI=1S/C9H14N2O2/c1-7(2)13-6-11-5-8(10)3-4-9(11)12/h3-5,7H,6,10H2,1-2H3

InChI Key

CAAFWZHSXHORQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCN1C=C(C=CC1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.